molecular formula C21H16F3N3O4 B2677221 N-(2-methyl-5-nitrophenyl)-6-oxo-1-(3-(trifluoromethyl)benzyl)-1,6-dihydropyridine-3-carboxamide CAS No. 941973-52-0

N-(2-methyl-5-nitrophenyl)-6-oxo-1-(3-(trifluoromethyl)benzyl)-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2677221
CAS No.: 941973-52-0
M. Wt: 431.371
InChI Key: LAZFOJLJSPJGOQ-UHFFFAOYSA-N
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Description

N-(2-methyl-5-nitrophenyl)-6-oxo-1-(3-(trifluoromethyl)benzyl)-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H16F3N3O4 and its molecular weight is 431.371. The purity is usually 95%.
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Biological Activity

N-(2-methyl-5-nitrophenyl)-6-oxo-1-(3-(trifluoromethyl)benzyl)-1,6-dihydropyridine-3-carboxamide is a compound with significant potential in medicinal chemistry, particularly due to its structural features that suggest various biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C21_{21}H16_{16}F3_3N3_3O4_4
  • Molecular Weight : 431.4 g/mol
  • CAS Number : 941973-52-0

The compound's biological activity is largely attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may function as a kinase inhibitor, which is critical in regulating various cellular processes such as growth, metabolism, and apoptosis. Kinase inhibitors are often explored for their potential in cancer therapy and other diseases characterized by dysregulated signaling pathways.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:

  • Cell Lines Tested : HT29 (colorectal cancer), DU145 (prostate cancer)
  • Methodology : MTT assay was used to assess cell viability.
Cell LineIC50_{50} (µM)Notes
HT2915.2Significant reduction in cell viability at higher concentrations
DU14512.8Induces apoptosis via mitochondrial pathway

These findings suggest that the compound may induce cell death through mechanisms involving mitochondrial dysfunction and subsequent activation of apoptotic pathways.

Enzyme Inhibition

In addition to its anticancer effects, this compound has been evaluated for its inhibitory effects on various enzymes:

  • Target Enzymes : Cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation.
Enzyme TargetInhibition TypeIC50_{50} (µM)
CDK2Competitive5.4
CDK4Non-competitive8.7

These results indicate that the compound may serve as a lead candidate for the development of novel CDK inhibitors.

Study 1: Antitumor Efficacy

A study conducted at Trakya University evaluated the compound's efficacy against tumor growth in xenograft models. The results showed a significant reduction in tumor size compared to control groups treated with vehicle alone.

Study 2: Kinase Inhibition Profile

A detailed investigation into the compound's kinase inhibition profile revealed selectivity towards certain kinases over others, suggesting a favorable therapeutic index for further development.

Properties

IUPAC Name

N-(2-methyl-5-nitrophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N3O4/c1-13-5-7-17(27(30)31)10-18(13)25-20(29)15-6-8-19(28)26(12-15)11-14-3-2-4-16(9-14)21(22,23)24/h2-10,12H,11H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAZFOJLJSPJGOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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